
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a carbonyl chloride group attached to the pyridine ring, along with a chlorine atom and an oxo group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) typically involves the chlorination of 3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include heating the mixture under reflux to facilitate the formation of the carbonyl chloride group. The general reaction can be represented as follows:
C6H4NO2+SOCl2→C6H3Cl2NO2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of starting materials to the desired product. The reaction is monitored for temperature, pressure, and reactant concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 3-pyridinecarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-pyridinecarboxaldehyde or 3-pyridinemethanol under appropriate conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Alcohols: Used in substitution reactions to form esters.
Thiols: Used in substitution reactions to form thioesters.
Water or Aqueous Base: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-Pyridinecarboxylic Acid: Formed from hydrolysis.
3-Pyridinecarboxaldehyde or 3-Pyridinemethanol: Formed from reduction.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the synthesis of biologically active compounds for research in drug discovery and development.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic Acid: Similar structure but lacks the carbonyl chloride group.
3-Pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of the carbonyl chloride group.
3-Pyridinemethanol: Similar structure but has a hydroxymethyl group instead of the carbonyl chloride group.
Uniqueness
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent for the preparation of various derivatives and intermediates in organic chemistry.
Propiedades
Número CAS |
175277-81-3 |
|---|---|
Fórmula molecular |
C6H3Cl2NO2 |
Peso molecular |
192.00 g/mol |
Nombre IUPAC |
5-chloro-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H,9,11) |
Clave InChI |
SXCSSXXDORTUBB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1Cl)C(=O)Cl |
SMILES canónico |
C1=C(C(=O)NC=C1Cl)C(=O)Cl |
Sinónimos |
3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


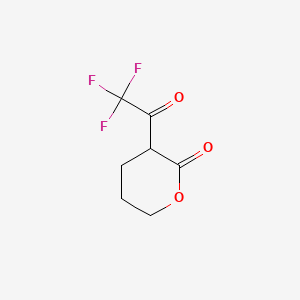
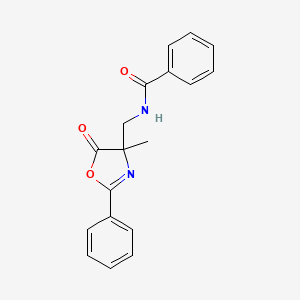
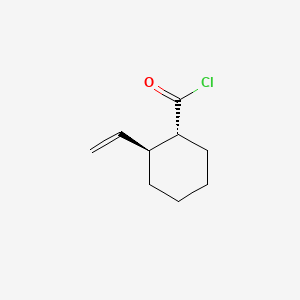
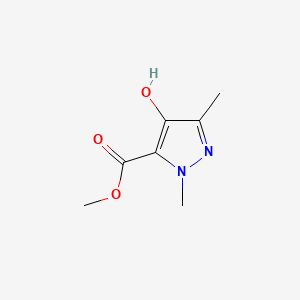
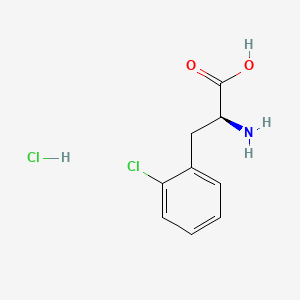
![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)
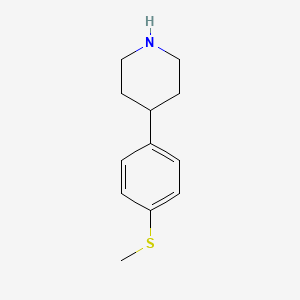
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
